4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 448250-78-0. It has a molecular weight of 235.28 and its IUPAC name is 4-(2-isopropylanilino)-4-oxobutanoic acid . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17). The InChI key is JXJXZYKBWQRTIO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 235.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Vibrational and Molecular Structure Analysis
- The vibrational wavenumbers of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, were analyzed using FT-IR, NMR, and X-ray diffraction, providing insights into its molecular structure and stability (Raju et al., 2015).
Molecular Docking and Optical Studies
- Molecular docking and vibrational studies of derivatives of 4-oxobutanoic acid revealed their potential as nonlinear optical materials and suggested biological activities, including the inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Characterization for Thermal Analysis
- 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a similar compound, was synthesized and characterized for its thermal stability, contributing to a better understanding of its thermal properties (Nayak et al., 2014).
Fluorescent Probe Development
- Research on 4-oxobutanoic acid derivatives led to the synthesis of a fluorescent probe for β-amyloids, showing high binding affinities and offering potential for Alzheimer’s disease diagnosis (Fa et al., 2015).
Nonlinear Optical Properties and Reactivity Analysis
- The reactive and spectroscopic properties of oxobutanoic acid derivatives were investigated, revealing information about their nonlinear optical properties and potential sites for electrophilic attacks (Mary et al., 2017).
Synthesis and Psychotropic Activity
- A study on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids explored their psychotropic activity, providing insights into their potential use in psychopharmacology (Pulina et al., 2022).
properties
IUPAC Name |
4-oxo-4-(2-propan-2-ylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJXZYKBWQRTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407936 |
Source
|
Record name | 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
448250-78-0 |
Source
|
Record name | 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.